Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-
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Overview
Description
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- is a chemical compound with the molecular formula C8H19NS2. It is known for its unique structure, which includes multiple ethylthio groups attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- typically involves the reaction of ethanamine with ethylthio compounds under controlled conditions. One common method involves the use of ethanamine and 2-(ethylthio)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted ethanamines depending on the reagents used.
Scientific Research Applications
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. This compound’s unique structure allows it to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-(ethylthio)-N-[2-(ethylthio)ethyl]-
- 2-[[2-(ethylthio)ethyl]thio]amine
Uniqueness
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- stands out due to its multiple ethylthio groups, which provide unique reactivity and interaction profiles. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
219658-99-8 |
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Molecular Formula |
C12H27NS4 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |
InChI |
InChI=1S/C12H27NS4/c1-3-14-9-11-16-7-5-13-6-8-17-12-10-15-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
WHDPMSLPPHWMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCCNCCSCCSCC |
Origin of Product |
United States |
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